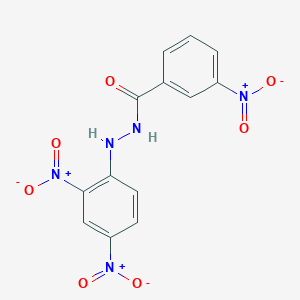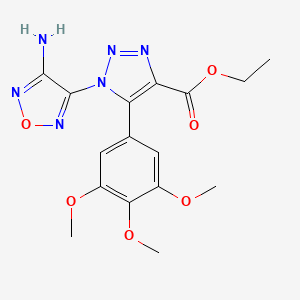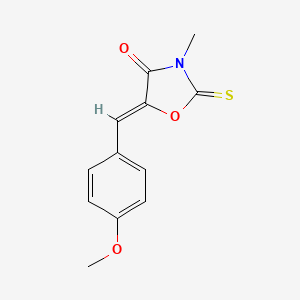
N'-(2,4-dinitrophenyl)-3-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,4-dinitrophenyl)-3-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazide group attached to a benzene ring substituted with nitro groups at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dinitrophenyl)-3-nitrobenzohydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with 3-nitrobenzoyl chloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dinitrophenyl)-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dinitrophenyl)-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles, forming new derivatives.
Condensation: The compound can react with aldehydes and ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Electrophiles such as alkyl halides, organic solvents like dichloromethane.
Condensation: Aldehydes or ketones, methanol or ethanol as solvent, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides.
Condensation: Formation of hydrazones.
Scientific Research Applications
N’-(2,4-dinitrophenyl)-3-nitrobenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(2,4-dinitrophenyl)-3-nitrobenzohydrazide involves its interaction with biological molecules through its hydrazide and nitro groups. The hydrazide group can form covalent bonds with carbonyl-containing compounds, while the nitro groups can participate in redox reactions. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in the detection of carbonyl compounds.
3-Nitrobenzohydrazide: A similar hydrazide with a single nitro group.
N’-(2,6-dibenzylidenecyclohexylidene)-N’-(2,4-dinitrophenyl)hydrazine: A Schiff base derivative with similar structural features.
Uniqueness
The combination of hydrazide and nitro functionalities allows for diverse chemical transformations and biological activities, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C13H9N5O7 |
|---|---|
Molecular Weight |
347.24 g/mol |
IUPAC Name |
N'-(2,4-dinitrophenyl)-3-nitrobenzohydrazide |
InChI |
InChI=1S/C13H9N5O7/c19-13(8-2-1-3-9(6-8)16(20)21)15-14-11-5-4-10(17(22)23)7-12(11)18(24)25/h1-7,14H,(H,15,19) |
InChI Key |
VNIWOUKELAAKIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15035190.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide](/img/structure/B15035196.png)
![2-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B15035200.png)
![3-(3-methylphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B15035215.png)
![N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B15035235.png)
![methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15035242.png)
![4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzenesulfonamide](/img/structure/B15035244.png)


![5-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B15035255.png)
![2-[4-({4-[3-(tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide](/img/structure/B15035257.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B15035268.png)
![4-fluoro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B15035275.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15035282.png)
